molecular formula C10H9N5OS B1358528 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one CAS No. 874765-99-8

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B1358528
CAS RN: 874765-99-8
M. Wt: 247.28 g/mol
InChI Key: XCXZEKFJJCQKJQ-UHFFFAOYSA-N
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Description

“4-(1H-Tetrazol-5-ylmethyl)phenol” is a compound with the molecular formula C8H8N4O . It’s structurally similar to the compound you’re asking about, but it has a phenol group instead of a benzothiazinone group.


Synthesis Analysis

While specific synthesis methods for “4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one” were not found, there are studies on the synthesis of related compounds. For instance, a series of 7-piperazinylquinolones with tetrazole derivatives were synthesized and evaluated for their antibacterial activity . Another study synthesized a series of novel 3-((Z)-2-(4-nitrophenyl)-2-(1H-tetrazol-5-yl) vinyl)-4H-chromen-4-ones .


Molecular Structure Analysis

The molecular structure of “4-(1H-Tetrazol-5-ylmethyl)phenol” was analyzed in several studies . The compound has a tetrazole ring attached to a phenol group through a methylene bridge. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1H-Tetrazol-5-ylmethyl)phenol” have been analyzed . The compound has a molecular weight of 176.18 g/mol and a topological polar surface area of 74.7 Ų .

Scientific Research Applications

  • Novel compounds of 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one were synthesized and characterized using elemental analysis, IR, NMR, and mass spectral data. One study highlighted the synthesis of Schiff and Mannich bases derivatives, and their anti-inflammatory and analgesic activity was evaluated, with some showing potential comparable to that of known drugs (Gowda et al., 2011).
  • Ultrasonication was used for a one-pot synthesis of 1,4-benzothiazines, with characterization done via NMR, IR, and mass spectrometry. The study also performed computational studies to find the optimized geometry of the synthesized compounds (Preet & Cannoo, 2015).

Reactivity and Structural Analysis :

  • The reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with ‘push–pull’ enamines was investigated, leading to the preparation of a set of derivatives and the discovery of a new rearrangement. The factors influencing the reaction and a plausible mechanism were discussed (Nazarenko et al., 2008).
  • Synthesis and analysis of new 2-(5-aryl-6-R-3-phenyl-5,6-dihydro-4H-1,2,4,5-tetrazin-1-yl)-1,3-benzothiazoles were carried out, with focus on their spectral, electrochemical, and antioxidant properties (Fedorchenko et al., 2020).

Novel Reactions and Pathways :

  • A novel ring expansion of benzothiazoles to functionalized 1,4-benzothiazines was described, showcasing the formation of reactive intermediates that were trapped under mild conditions (Adib et al., 2009).
  • The synthesis of a new representative of benzothiazines, (2Z)-2-(nitromethylene)-2H-1,4-benzothiazin-3(4H)-one, was achieved, and its planar highly conjugated structure was studied using spectral and X-ray diffraction data (Berestovitskaya et al., 2006).

Future Directions

While specific future directions for “4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one” were not found, research on related compounds continues to be active. For example, studies on the pharmacological profile of highly potent and long-acting angiotensin II receptor antagonists are ongoing .

properties

IUPAC Name

4-(2H-tetrazol-5-ylmethyl)-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5OS/c16-10-6-17-8-4-2-1-3-7(8)15(10)5-9-11-13-14-12-9/h1-4H,5-6H2,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXZEKFJJCQKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)CC3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639891
Record name 4-[(2H-Tetrazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one

CAS RN

874765-99-8
Record name 4-[(2H-Tetrazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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